4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- typically involves the reaction of 3-ethyl-4-hydroxy-2(5H)-furanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides and sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted furanones.
Oxidation: Sulfoxides and sulfones.
Reduction: Parent furanone and its derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent and in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
- 3-Hydroxy-4,5-dimethylfuran-2(5H)-one
Uniqueness
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to other furanones.
Eigenschaften
Molekularformel |
C7H10O5S |
---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
(4-ethyl-5-oxo-2H-furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H10O5S/c1-3-5-6(4-11-7(5)8)12-13(2,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
KFYCHJQMVKTEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(COC1=O)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.